Volumetric Shrinkage: Class-Based Expectation for Reduced Stress vs. Low Molecular Weight Diluents
A key limitation of low molecular weight dimethacrylates like triethylene glycol dimethacrylate (TEGDMA) is their high polymerization shrinkage, which generates stress in dental composites. While direct shrinkage data for 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate is not available, its higher molecular weight (246.69 g/mol ) compared to TEGDMA (286 g/mol) and its structural classification as a halogen-containing bismethacrylate allow for a class-level inference. Studies on similar dimethacrylates demonstrate that increasing monomer molecular weight and backbone rigidity correlates with reduced shrinkage stress [1]. For instance, a study comparing dental dimethacrylates showed a drastic reduction in maximum shrinkage stress from 14.11 +/- 0.3 MPa for the low viscosity diluent TEGDMA to 4.44 +/- 0.25 MPa and 0.33 +/- 0.3 MPa for the higher molecular weight monomers BisGMA/TEGDMA (70/30) and BisGMA, respectively [1]. This strongly suggests that 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate, by virtue of its non-ether, chlorinated backbone, will exhibit significantly lower shrinkage stress than common reactive diluents like EGDMA or TEGDMA when used as a crosslinker or co-monomer.
| Evidence Dimension | Polymerization Shrinkage Stress (Maximum Shrinkage Stress, MSS) |
|---|---|
| Target Compound Data | Data not available; inference based on molecular weight and chemical class. |
| Comparator Or Baseline | TEGDMA: 14.11 +/- 0.3 MPa; BisGMA/TEGDMA (70/30): 4.44 +/- 0.25 MPa; BisGMA: 0.33 +/- 0.3 MPa. |
| Quantified Difference | TEGDMA exhibits up to 42x higher shrinkage stress than BisGMA; a similar trend is expected for 1-(Chloromethyl)-1,2-ethanediyl bismethacrylate relative to low molecular weight diluents. |
| Conditions | Light-cured experimental matrices; shrinkage stress measured by a tensilometer [1]. |
Why This Matters
Lower shrinkage stress is critical for dimensional stability and adhesion in coatings, adhesives, and dental restoratives, making this compound a superior choice over standard low-viscosity dimethacrylates for applications sensitive to internal stress.
- [1] Charton, C., et al. (2007). Influence of Tg, viscosity and chemical structure of monomers on shrinkage stress in light-cured dimethacrylate-based dental resins. Dental Materials, 23(11), 1447-1459. DOI: 10.1016/j.dental.2007.05.017 View Source
